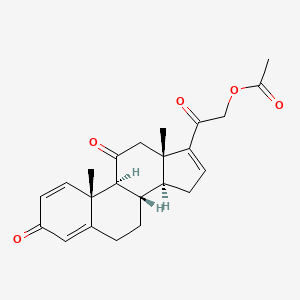

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-7,8,9,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,21H,4-6,11-12H2,1-3H3/t16-,17-,21+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYMSQQCILMWFF-YTQSOXLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857829 | |

| Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82423-35-6 | |

| Record name | 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Heating the precursor in Dowtherm™ (a eutectic mixture of biphenyl and diphenyl ether) at 250°C for 50 minutes induces elimination of the 17α-acetoxy group, forming the 1,4,16-triene system. The 21-acetate remains intact due to its steric protection, while the 11β-hydroxy group is retained for subsequent oxidation.

Key Parameters

Post-reaction purification via recrystallization from isopropyl ether yields 21-acetoxy-11β-hydroxy-1,4,16-pregnatriene-3,20-dione (CAS 3044-42-6). This intermediate serves as a precursor for introducing the 11-oxo group through oxidation.

Catalytic Oxygenation of Steroidal Enamines

Copper-catalyzed autoxidation of enamine derivatives provides a versatile pathway to introduce oxo groups at positions 3, 11, and 20.

Enamine Substrate Preparation

The 3-keto group of progesterone derivatives is converted to a pyrrolidine or morpholine enamine to activate the α-carbon for oxygenation. For example, 3-(diethylamino)-11-oxo-pregna-1,4,17(20)-trien-21-oic acid methyl ester undergoes oxidative cleavage in the presence of cuprous chloride.

Oxygenation Process

Oxygen gas is bubbled through a solution of the enamine and CuCl in chloroform at 0–10°C for 3.5–7 hours. The reaction proceeds via radical intermediates, cleaving the enamine C=N bond to regenerate the 3-oxo group while introducing additional oxo functionalities.

Representative Data

| Parameter | Value |

|---|---|

| Catalyst | CuCl (0.1–0.25 g) |

| Solvent | CHCl₃ or CH₂Cl₂ |

| Temperature | 0–10°C |

| Oxygen Exposure | 3.5–7 hours |

| Yield (6-oxo-progesterone) | 84% |

This method is particularly effective for introducing the 11-oxo group in steroids, as demonstrated by the synthesis of 6-keto-11α-hydroxyprogesterone.

Sequential Oxidation of 21-Acetoxy Intermediates

Final Product Characterization

The trioxo product is characterized by UV spectroscopy (ε₂₄₂ = 22,500 in methanol) and mass spectrometry (m/z 382.4 for C₂₃H₂₆O₅). Crystallization from polar aprotic solvents enhances purity.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Thermal Decomposition | High yield (81%); Scalable | Requires high-temperature conditions |

| Enamine Oxygenation | Selective oxidation; Mild conditions | Multi-step enamine preparation |

| Sequential Oxidation | Uses intermediates from Method 1 | Additional purification steps |

Industrial-Scale Considerations

The Schering AG patent (US4290963) highlights the commercial viability of the thermal decomposition route, citing reproducible yields >80%. Critical quality control measures include:

Analyse Chemischer Reaktionen

Types of Reactions

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur at different positions, leading to the formation of additional keto groups.

Reduction: Reduction reactions can convert keto groups to hydroxyl groups.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Compounds with additional keto groups.

Reduction Products: Compounds with hydroxyl groups replacing keto groups.

Substitution Products: Compounds with different functional groups replacing the acetate group.

Wissenschaftliche Forschungsanwendungen

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate has several scientific research applications:

Medicinal Chemistry: Used in the development of steroidal drugs with anti-inflammatory and immunosuppressive properties.

Biological Research: Studied for its effects on cellular processes and hormone regulation.

Industrial Applications: Utilized in the synthesis of other complex steroidal compounds.

Wirkmechanismus

The mechanism of action of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate involves its interaction with steroid hormone receptors. It binds to these receptors, modulating the expression of specific genes and influencing various biological pathways. The compound’s effects are mediated through its ability to alter the transcriptional activity of target genes, leading to changes in cellular function and metabolism.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Pregna-1,4,16-triene-3,11,20-trione, 21-(acetyloxy)

- Molecular Formula : C₂₃H₂₆O₅

- Molecular Weight : 382.456 g/mol

- Stereochemistry : Five defined stereocenters .

- Key Features: A pregnane-derived steroid with conjugated 1,4,16-triene system, three ketone groups (3,11,20-positions), and a 21-acetate ester.

Comparative Analysis with Structural Analogs

Table 1: Structural and Functional Comparison

Biologische Aktivität

Overview

3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate is a synthetic steroidal compound with the molecular formula C23H26O5. It is characterized by the presence of three keto groups at positions 3, 11, and 20, and an acetate group at position 21. This compound is notable for its biological activity primarily through its interaction with steroid hormone receptors, influencing various cellular processes and gene expression.

The biological activity of this compound involves its binding to steroid hormone receptors. This interaction modulates the transcriptional activity of target genes, leading to significant changes in cellular function and metabolism. The compound's unique structure allows it to effectively engage with these receptors, which is crucial for its role in medicinal chemistry and biological research.

Biological Activities

The compound exhibits several important biological activities:

- Anti-inflammatory Effects : It has been studied for its potential use in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.

- Immunosuppressive Properties : It shows promise in immunosuppressive applications, making it relevant in contexts such as organ transplantation and autoimmune diseases.

- Hormonal Regulation : By interacting with hormone receptors, it can influence metabolic pathways and reproductive functions.

Research Findings

Several studies have investigated the biological effects of this compound:

- Cell Culture Studies : Research indicates that this compound can significantly alter the expression levels of genes involved in inflammation and immune response when tested on various cell lines.

- Animal Models : In vivo studies have demonstrated its efficacy in reducing inflammation in models of arthritis and other inflammatory diseases.

- Comparative Studies : When compared to similar compounds (e.g., 3,20-Dioxopregna derivatives), this compound exhibited enhanced potency in modulating steroid hormone receptor activity .

Data Table: Biological Activity Comparison

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | Hormonal Regulation |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3,20-Dioxopregna-1,4-diene | Moderate | Low | Moderate |

| 17-Hydroxy-6a-methyl-3,11,20-trioxopregna-1,4-diene | Low | High | Low |

Case Study 1: Inflammatory Response Modulation

A study conducted on a murine model of rheumatoid arthritis showed that administration of this compound resulted in a significant reduction of joint swelling and histological signs of inflammation. The study highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 2: Immunosuppression in Transplant Models

In a kidney transplant model involving rats, the administration of this compound led to decreased rejection rates compared to control groups. The immunosuppressive effects were attributed to its action on T-cell activation pathways.

Q & A

Q. How is the structural identity of 3,11,20-Trioxopregna-1,4,16-trien-21-yl acetate confirmed in pharmaceutical research?

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Validates carbonyl (C=O) and hydroxyl (O–H) functional groups. The IR spectrum (KBr disc) shows characteristic peaks at 1700–1750 cm⁻¹ for ester and ketone groups .

- Mass Spectrometry : High-resolution MS (monoisotropic mass: 400.1886 Da) confirms molecular formula (C₃₃H₄₄O₆) and fragmentation patterns .

- NMR : ¹H/¹³C NMR resolves stereochemistry, including 17α-hydroxyl and 21-acetate groups. The absence of defined stereocenters in certain analogs (e.g., 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl acetate) requires careful analysis .

Q. What validated chromatographic methods quantify this compound in API formulations?

- UPLC Gradient Methods : Replace traditional HPLC isocratic methods for higher efficiency. For example, a UPLC method with a C18 column (2.1 × 50 mm, 1.7 µm) and acetonitrile/water gradient achieves baseline separation of three key impurities in <10 minutes .

- System Suitability : Column efficiency (NLT 10,000 plates/meter) and resolution (NLT 2.0) between the compound and impurities like Dexamethasone Acetate Impurity H are critical .

Advanced Research Questions

Q. What methodological approaches resolve contradictory impurity profiles in synthetic batches of this compound?

- Orthogonal Analytical Techniques : Combine UPLC, LC-MS/MS, and preparative TLC to isolate and identify impurities (e.g., 9-Fluoro-11β-hydroxy derivatives) .

- Synthetic Reference Standards : Synthesize suspected impurities (e.g., Dexamethasone Impurity H, CAS 24085-06-1) for comparative retention time and spectral matching .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate degradation pathways and validate stability-indicating methods .

Q. How do researchers investigate the metabolic stability of this compound in hepatic microsomal assays?

- In Vitro Incubations : Use human liver microsomes with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS (LOQ: 0.1 ng/mL) .

- Metabolite Identification : Detect phase I metabolites (e.g., hydroxylation at C6 or C9) and phase II conjugates (e.g., glucuronides) using high-resolution MS/MS .

- Enzyme Kinetics : Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare with structurally related glucocorticoids (e.g., Prednisone Acetate) to assess metabolic liabilities .

Q. What strategies optimize the regioselective synthesis of fluorinated analogs (e.g., 6α,9-Difluoro derivatives) of this compound?

- Epoxide Ring-Opening : React pregna-1,4,9(11)-triene precursors with HF-pyridine to install 6α- and 9-fluoro groups. Control stereochemistry via temperature (-20°C) and catalyst (BF₃·Et₂O) .

- Crystallography : Confirm regiochemistry using single-crystal X-ray diffraction. For example, the 11β-hydroxy group in (6α,11β)-difluoro analogs shows distinct hydrogen bonding with acetate .

Methodological Challenges and Solutions

Q. How are steroidal byproducts minimized during the acetylation of the 21-hydroxyl group?

- Reaction Monitoring : Use in situ FTIR to track acetyl group incorporation (disappearance of O–H stretch at 3500 cm⁻¹).

- Protecting Groups : Temporarily protect 17α-hydroxyl with tert-butyldimethylsilyl (TBS) ether to prevent over-acetylation .

Q. What computational tools predict the solubility and crystallinity of this compound derivatives?

- Hansen Solubility Parameters : Estimate solubility in polar aprotic solvents (e.g., DMSO) using HSPiP software. Correlate with experimental logP values (XlogP ≈ 0.6) .

- Polymorph Screening : Conduct high-throughput crystallization trials (e.g., 96-well plates) with 50+ solvent systems to identify stable Form I crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.